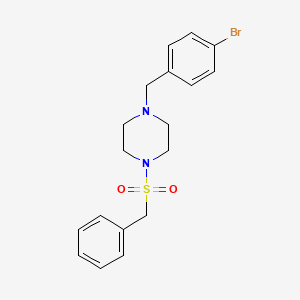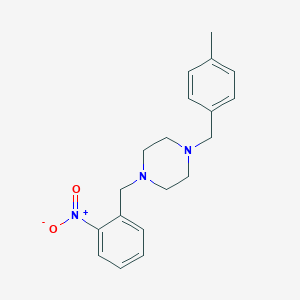![molecular formula C21H23N3O5 B10878405 N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide](/img/structure/B10878405.png)
N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a morpholinocarbonyl group, and a propanamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde . This reaction is followed by detailed characterization using techniques such as ultraviolet-visible spectroscopy, vibrational studies (FT-IR), nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the imine group would produce amines.
Wissenschaftliche Forschungsanwendungen
2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it likely inhibits bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of bacterial cell wall synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in UV-curable coatings.
2-({[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid): Exhibits antibacterial activity and is used in medicinal chemistry.
Uniqueness
What sets 2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its potential as an antibacterial agent also highlights its significance in medicinal research .
Eigenschaften
Molekularformel |
C21H23N3O5 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]oxy-N-[2-(morpholine-4-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H23N3O5/c1-15(29-22-14-16-6-2-5-9-19(16)25)20(26)23-18-8-4-3-7-17(18)21(27)24-10-12-28-13-11-24/h2-9,14-15,25H,10-13H2,1H3,(H,23,26)/b22-14+ |
InChI-Schlüssel |
GEWHHMKHFXVGSP-HYARGMPZSA-N |
Isomerische SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)O/N=C/C3=CC=CC=C3O |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)ON=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878327.png)
![1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10878337.png)
![2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10878346.png)
![7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10878348.png)
![1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10878351.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878354.png)

![4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10878359.png)

![2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10878373.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878382.png)
![4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878386.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878391.png)
![7-benzyl-1,3-dimethyl-8-[4-(phenylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878393.png)
